An In-depth Technical Guide to Dioleoyl Phosphatidylcholine (DOPC)
An In-depth Technical Guide to Dioleoyl Phosphatidylcholine (DOPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a ubiquitous unsaturated phospholipid that serves as a fundamental component of biological membranes and a critical excipient in advanced drug delivery systems. Its unique physicochemical properties, stemming from the two cis-double bonds in its oleoyl acyl chains, impart fluidity and stability to lipid bilayers, making it an invaluable tool in membrane biophysics, liposome technology, and lipidomics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to DOPC, tailored for researchers and professionals in the pharmaceutical and life sciences.
Chemical Structure and Identity
Dioleoyl phosphatidylcholine is an amphipathic molecule composed of a hydrophilic phosphocholine head group and two hydrophobic oleic acid tails attached to a glycerol backbone.[1] The oleic acid chains are 18 carbons in length with a single cis-double bond at the ninth carbon (18:1Δ9c).[2] This unsaturation introduces a kink in the acyl chains, which is crucial for its function.
IUPAC Name: [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[3]
Molecular Formula: C44H84NO8P[1]
CAS Number: 4235-95-4[4]
Physicochemical Properties
The properties of DOPC are largely dictated by its unsaturated acyl chains, which prevent tight packing and result in a low phase transition temperature. This ensures that membranes containing DOPC remain in a fluid, liquid-crystalline state at physiological and room temperatures.[2][5] A summary of its key quantitative properties is presented below.
| Property | Value | References |
| Molecular Weight | 786.1 g/mol | [1][3] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -17 °C to -20 °C | [2][6] |
| Melting Point | Not applicable (decomposes) | N/A |
| Critical Micelle Concentration (CMC) | ~50 µM (at room temperature) | [7] |
| Bilayer Thickness (Lα phase) | ~38.5 Å (3.85 nm) | [8] |
| Area per Lipid | ~68.8 Ų | [8] |
| Area Compressibility Modulus (KA) | ~245.8 mN/m | [9][10] |
Biological Significance and Signaling
DOPC is a primary constituent of eukaryotic cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and function.[1] The fluid nature of DOPC-containing membranes is essential for the proper functioning of embedded proteins, such as receptors and channels.
Beyond its structural role, DOPC and its metabolites are involved in cellular signaling. The enzymatic degradation of DOPC by phospholipases is a key step in generating second messengers. For instance, Phospholipase A2 (PLA2) hydrolyzes the ester bond at the sn-2 position of DOPC, releasing oleic acid and lysophosphatidylcholine (lyso-PC). Both of these products have downstream signaling effects.
Applications in Drug Development
DOPC is a cornerstone lipid in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems.[5][11] Its biocompatibility, low transition temperature, and ability to form stable, fluid bilayers make it an ideal "helper lipid".[11][12]
The fluidity imparted by DOPC is crucial for:
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Encapsulation: Facilitating the loading of both hydrophilic and hydrophobic drugs.
-
Stability: Ensuring the structural integrity of the liposome during circulation.[5]
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Cellular Interaction: Promoting fusion with cell membranes to deliver the encapsulated payload into target cells.[5]
Experimental Protocols
Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion
This is the most common method for producing unilamellar vesicles of a defined size.[1][13] The process involves depositing a thin lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding the suspension through polycarbonate membranes to form large unilamellar vesicles (LUVs).
Methodology:
-
Lipid Film Formation:
-
Dissolve a known quantity of DOPC (and other lipids/drugs if applicable) in a suitable organic solvent, such as chloroform, in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature of all lipids (for DOPC, room temperature is sufficient).
-
Reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[1][8]
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[11]
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., PBS, HEPES) to the dried lipid film. The volume will determine the final lipid concentration.[11]
-
Agitate the flask by vortexing or manual shaking for 30 minutes to an hour. This allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs). The hydration temperature should be kept above the lipid's phase transition temperature.
-
-
Extrusion:
-
Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the gas-tight syringes.
-
Force the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times) to ensure all vesicles have passed through the membrane.[11]
-
The resulting solution contains a homogenous population of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.[1]
-
Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.
Methodology:
-
Sample Preparation:
-
Dilute the prepared liposome suspension with the same buffer used for hydration to a suitable concentration (typically 10-fold or more) to avoid multiple scattering effects.
-
If necessary, centrifuge the diluted sample at low speed (e.g., 13,000 rpm for 10 min) to remove any large aggregates or dust particles.[11]
-
-
Instrument Setup:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature (e.g., 25°C), dispersant viscosity and refractive index (for aqueous buffer), and measurement angle.
-
-
Measurement and Analysis:
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
The software uses a correlation function to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.
-
The results are typically presented as an intensity-weighted size distribution, providing the mean diameter and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
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Conclusion
Dioleoyl phosphatidylcholine is a phospholipid of paramount importance in both fundamental biological research and applied pharmaceutical sciences. Its well-defined chemical structure and unique physical properties, particularly its inherent fluidity, make it an exceptional model for studying cell membranes and an indispensable component for formulating effective nanomedicine delivery systems. A thorough understanding of its characteristics and the application of standardized experimental protocols are essential for leveraging its full potential in scientific and therapeutic advancements.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Dynamics of formation of lysoforms on enzymatic hydrolysis of phosphatidylalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C44H84NO8P | CID 10350317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. Metabolically Distinct Pools of Phosphatidylcholine Are Involved in Trafficking of Fatty Acids out of and into the Chloroplast for Membrane Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 10. protocols.io [protocols.io]
- 11. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 12. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
